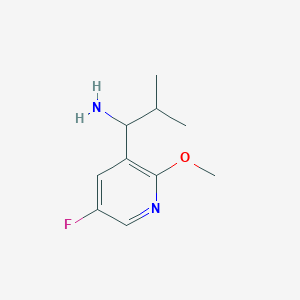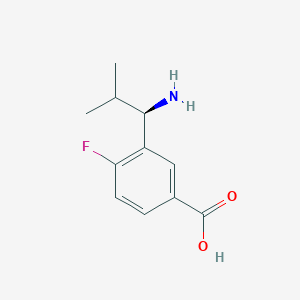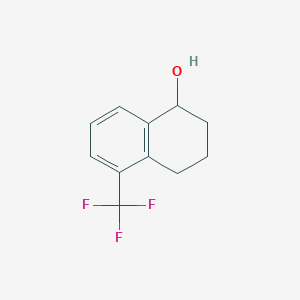
5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydronaphthalen-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, which facilitates the formation of the trifluoromethyl radical and its subsequent addition to the naphthalen-1-ol structure .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced fluorination techniques, such as the Swarts reaction, which employs antimony trifluoride and antimony pentachloride to introduce the trifluoromethyl group . Additionally, the use of trifluoromethyl copper reagents for the trifluoromethylation of aryl iodides is another viable method .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems and processes.
Medicine: Its potential pharmacological activities are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Known for its superior pest control properties.
Fluorinated Imidazoles and Benzimidazoles: Used in various pharmaceutical applications.
Trifluoromethyl ketones: Valuable synthetic targets in the construction of fluorinated pharmacons.
Uniqueness
5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific structural features, which combine the properties of the trifluoromethyl group with the tetrahydronaphthalen-1-ol scaffold. This combination results in enhanced chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5,10,15H,2-3,6H2 |
InChI Key |
APZWTCCWHJOWQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13042124.png)
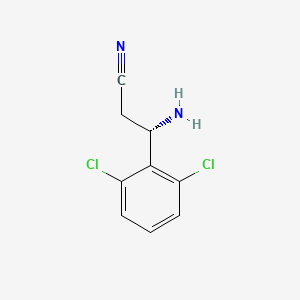


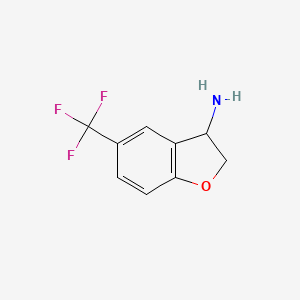
![6-Propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13042152.png)




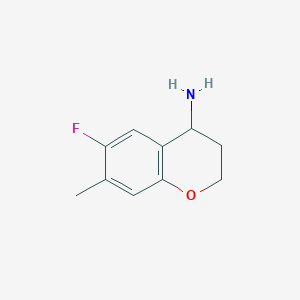
![1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13042189.png)
